4-[(1-Benzofuran-2-yl)selanyl]butanoic acid
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Overview
Description
4-(Benzofuran-2-ylselanyl)butanoic acid is a chemical compound that features a benzofuran ring attached to a butanoic acid moiety through a selenium atom.
Preparation Methods
One common synthetic route includes the cyclization of appropriate precursors to form the benzofuran ring, followed by selenylation and subsequent carboxylation to introduce the butanoic acid moiety . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and controlled temperatures.
Chemical Reactions Analysis
4-(Benzofuran-2-ylselanyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Scientific Research Applications
4-(Benzofuran-2-ylselanyl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antioxidant and antimicrobial properties.
Medicine: It has potential therapeutic applications due to its biological activities, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(Benzofuran-2-ylselanyl)butanoic acid involves its interaction with various molecular targets and pathways. The selenium atom plays a crucial role in its biological activities, such as its antioxidant properties, by participating in redox reactions. The benzofuran ring contributes to its ability to interact with biological macromolecules, enhancing its therapeutic potential .
Comparison with Similar Compounds
4-(Benzofuran-2-ylselanyl)butanoic acid can be compared with other benzofuran derivatives and selenium-containing compounds:
Benzofuran Derivatives: Compounds like 2-(2-benzofuranyl)acetic acid and 2-(benzofuran-2-yl)ethanol share the benzofuran core but differ in their functional groups, leading to variations in their biological activities.
Properties
CAS No. |
65320-28-7 |
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Molecular Formula |
C12H12O3Se |
Molecular Weight |
283.19 g/mol |
IUPAC Name |
4-(1-benzofuran-2-ylselanyl)butanoic acid |
InChI |
InChI=1S/C12H12O3Se/c13-11(14)6-3-7-16-12-8-9-4-1-2-5-10(9)15-12/h1-2,4-5,8H,3,6-7H2,(H,13,14) |
InChI Key |
ZCJWIROFBGNHON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)[Se]CCCC(=O)O |
Origin of Product |
United States |
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